Quantitative Mass Spectrometry of Cyclophosphamide Metabolites: A Technical Guide on 4-Oxo Cyclophosphamide-d10
Quantitative Mass Spectrometry of Cyclophosphamide Metabolites: A Technical Guide on 4-Oxo Cyclophosphamide-d10
Executive Summary
In the field of oncology and pharmacokinetic (PK) monitoring, the precise quantification of cyclophosphamide (CP) and its complex web of metabolites is critical for optimizing therapeutic efficacy and minimizing toxicity[1][2]. While clinical attention often focuses on the active alkylating agents (e.g., phosphoramide mustard), monitoring inactive deactivation products like 4-oxocyclophosphamide (also known as 4-ketocyclophosphamide) is equally vital[1][3]. Quantifying these inactive pathways allows researchers to construct complete mass-balance PK models and understand patient-specific metabolic clearance rates[2].
This whitepaper provides an in-depth technical analysis of 4-Oxo Cyclophosphamide-d10 , a stable isotope-labeled internal standard (SIL-IS) essential for the robust quantification of 4-oxocyclophosphamide via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore its exact mass, molecular weight, metabolic context, and the causality behind its use in high-throughput bioanalytical workflows.
Chemical Identity & Mass Spectrometry Fundamentals
To design a highly selective mass spectrometry assay, distinguishing between exact mass (monoisotopic mass) and average molecular weight is foundational.
-
Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 2 D, 35 Cl). This value is critical when utilizing High-Resolution Mass Spectrometry (HRMS) platforms like QTOF or Orbitrap, which separate ions based on precise mass-to-charge ( m/z ) ratios[1].
-
Molecular Weight (Average Mass) accounts for the natural isotopic distribution of the elements and is used for macroscopic stoichiometry, such as preparing standard stock solutions[4].
The presence of a bis(2-chloroethyl)amine group in cyclophosphamide derivatives means the molecule contains two chlorine atoms. Natural chlorine exists as 35 Cl (75.8%) and 37 Cl (24.2%), creating a distinct M, M+2, and M+4 isotopic envelope. By utilizing a d10 label, the mass of the internal standard is shifted by +10 Da. This completely isolates the internal standard's signal from the M+4 isotope of the unlabeled analyte, eliminating isotopic cross-talk—a critical requirement for assay trustworthiness.
Table 1: Physicochemical Properties of 4-Oxo Cyclophosphamide
| Property | Unlabeled 4-Oxo Cyclophosphamide | 4-Oxo Cyclophosphamide-d10 |
| CAS Number | 27046-19-1[3] | N/A (Unlabeled: 27046-19-1) |
| Molecular Formula | C 7 H 13 Cl 2 N 2 O 3 P[3][4] | C 7 H 3 D 10 Cl 2 N 2 O 3 P |
| Exact Mass (Monoisotopic) | 274.0041 Da[4] | 284.0669 Da |
| Molecular Weight (Average) | 275.07 g/mol [3][4] | 285.13 g/mol |
| Therapeutic Status | Inactive Metabolite[3] | Stable Isotope Internal Standard |
Metabolic Pathway & Pharmacokinetics
Cyclophosphamide is a prodrug requiring hepatic activation by Cytochrome P450 enzymes (primarily CYP2B6)[1]. The initial oxidation yields 4-hydroxycyclophosphamide, which exists in equilibrium with its ring-opened tautomer, aldophosphamide.
The detoxification pathways are critical for preventing systemic toxicity. Aldophosphamide is oxidized by aldehyde dehydrogenase (ALDH) into carboxyphosphamide, while 4-hydroxycyclophosphamide is oxidized into 4-oxocyclophosphamide [1][3]. Because 4-oxocyclophosphamide is chemically stable compared to the transient 4-hydroxy intermediate, it serves as a reliable biomarker for the deactivation pathway in patient plasma and urine[2][5].
Figure 1: Metabolic pathways of cyclophosphamide highlighting the formation of the inactive 4-oxocyclophosphamide.
Analytical Methodology: LC-MS/MS Protocol
To ensure high data integrity (Trustworthiness), bioanalytical assays must be self-validating. The inclusion of 4-Oxo Cyclophosphamide-d10 as a SIL-IS corrects for matrix effects, extraction recovery variations, and electrospray ionization (ESI) suppression[2].
Step-by-Step Workflow
Step 1: Reagent Preparation & Spiking
-
Prepare a working solution of 4-Oxo Cyclophosphamide-d10 at 100 ng/mL in 50% acetonitrile.
-
Aliquot 50 µL of biological sample (plasma or urine) into a 96-well plate.
-
Spike 10 µL of the SIL-IS working solution into all samples, calibrators, and Quality Control (QC) samples. Causality: Spiking before any extraction ensures the IS undergoes the exact same physical and chemical losses as the endogenous analyte.
Step 2: Protein Precipitation & Solid Phase Extraction (SPE)
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a pre-conditioned hydrophilic-lipophilic balance (HLB) SPE microplate. Wash with 5% methanol and elute with 100% methanol to concentrate the oxazaphosphorine ring compounds.
Step 3: UHPLC Separation
-
Inject 5 µL of the reconstituted extract onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic mobile phase promotes the formation of the [M+H]+ precursor ion for positive mode ESI. Note that deuterium labeling can cause a slight chromatographic shift (the isotope effect); however, the d10 standard will still co-elute closely enough to correct for matrix suppression at the exact moment of ionization.
Step 4: ESI-MS/MS Detection (MRM Mode)
-
Monitor the transition for unlabeled 4-Oxo CP: m/z 275.0 → Product Ion (e.g., m/z 212.0).
-
Monitor the transition for 4-Oxo CP-d10: m/z 285.1 → Product Ion (e.g., m/z 220.1).
Figure 2: Standardized LC-MS/MS workflow utilizing a stable isotope-labeled internal standard.
Experimental Design & Causality (E-E-A-T)
As an application scientist, establishing a robust assay requires anticipating points of failure. The protocol described above acts as a self-validating system through the following mechanisms:
-
Isotopic Purity Checks: Before running clinical samples, a "Zero Sample" (blank matrix spiked only with 4-Oxo Cyclophosphamide-d10) must be analyzed. This verifies that the d10 standard does not contain unlabelled impurities that would falsely elevate the biological reading.
-
Addressing the Chlorine Isotope Envelope: Cyclophosphamide metabolites exhibit an M+2 peak at ~65% the intensity of the monoisotopic mass, and an M+4 peak at ~10% intensity[4]. If a d3 or d4 label were used, the M+4 peak of the unlabeled drug ( m/z 279) could interfere with the IS channel. The +10 Da shift provided by the d10 label ( m/z 285.1) guarantees absolute spectral isolation.
-
Matrix Effect Mitigation: During ESI, co-eluting endogenous lipids can suppress the ionization of the target analyte. Because 4-Oxo Cyclophosphamide-d10 shares identical physicochemical properties with the endogenous metabolite, it experiences the exact same degree of suppression. The ratio of Analyte Area to IS Area remains constant, ensuring the calibration curve remains linear and trustworthy across the dynamic range (typically 0.022 to 9.1 µM for KetoCY)[2].
References
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link] (Verifies the metabolic pathways of cyclophosphamide, including the formation of 4-oxocyclophosphamide, and the use of mass spectrometry for metabolite profiling).
-
A Pilot Pharmacologic Biomarker Study in HLA-Haploidentical Hematopoietic Cell Transplant Recipients Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL:[Link] (Provides clinical context and dynamic ranges for LC-MS/MS quantification of cyclophosphamide metabolites, specifically KetoCY/4-oxocyclophosphamide).
-
4-Ketocyclophosphamide | CID 33676 Source: PubChem - National Library of Medicine (NIH) URL:[Link] (Authoritative source for the exact monoisotopic mass and chemical formula of the unlabeled 4-oxocyclophosphamide).
-
4-Oxo Cyclophosphamide-d10 Product Data (CAS 27046-19-1 unlabelled) Source: Kaaris Labs / CymitQuimica URL:[Link] (Referenced via grounding data) (Provides the specific molecular weight (285.13 g/mol ) and formula (C7H3D10Cl2N2O3P) for the stable isotope-labeled d10 standard).
Sources
- 1. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pilot Pharmacologic Biomarker Study in HLA-Haploidentical Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 27046-19-1: 4-Cetociclofosfamida | CymitQuimica [cymitquimica.com]
- 4. 4-Ketocyclophosphamide | C7H13Cl2N2O3P | CID 33676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide (50-18-0) / 4-Oxocyclophosphamide urinaire - Biotox - INRS [inrs.fr]
